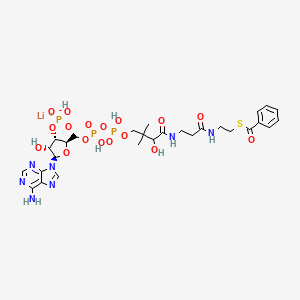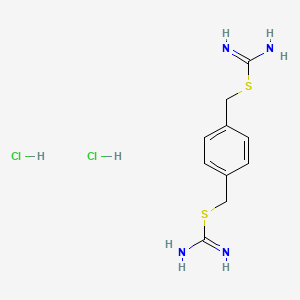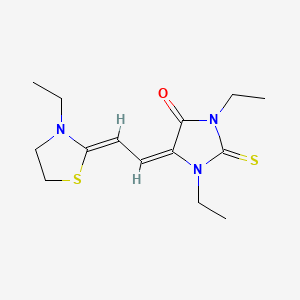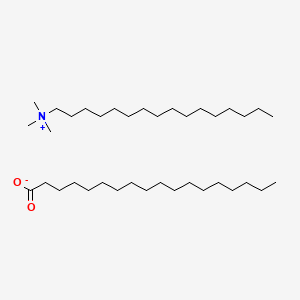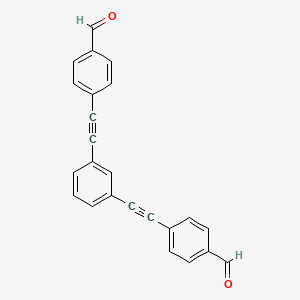
1,3-Bis(4-formylphenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 and a molecular weight of 334.37 g/mol This compound is characterized by the presence of two formylphenylethynyl groups attached to a benzene ring at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-formylphenylethynyl)benzene can be synthesized through a multi-step process involving the coupling of 4-formylphenylacetylene with 1,3-diiodobenzene. The reaction typically employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under mild conditions . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-formylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1,3-Bis(4-carboxyphenylethynyl)benzene.
Reduction: 1,3-Bis(4-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-formylphenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-formylphenylethynyl)benzene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl and ethynyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s conjugated system also allows for efficient energy transfer and electronic interactions, making it useful in applications such as organic electronics and photonics .
Comparison with Similar Compounds
1,3-Bis(4-formylphenylethynyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups at the 1 and 4 positions.
1,3-Bis(4-carboxyphenylethynyl)benzene: An oxidized derivative with carboxyl groups instead of formyl groups. It has different reactivity and applications.
1,3-Bis(4-hydroxyphenylethynyl)benzene: A reduced derivative with hydroxy groups. It is used in the synthesis of polymers and other organic materials.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H14O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[2-[3-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-12-6-19(7-13-23)4-10-21-2-1-3-22(16-21)11-5-20-8-14-24(18-26)15-9-20/h1-3,6-9,12-18H |
InChI Key |
YFHXQFKJDNVDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C=O)C#CC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


